molecular formula C14H9NO2 B1214095 9-Nitrophenanthrene CAS No. 954-46-1

9-Nitrophenanthrene

Cat. No.: B1214095
CAS No.: 954-46-1
M. Wt: 223.23 g/mol
InChI Key: QTTCNQHPKFAYEZ-UHFFFAOYSA-N
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Description

9-Nitrophenanthrene: is an organic compound with the molecular formula C₁₄H₉NO₂ . It is a derivative of phenanthrene, where a nitro group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in the synthesis of dyes and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Nitrophenanthrene can be synthesized through the nitration of phenanthrene. The process involves the following steps :

    Nitration of Phenanthrene: Phenanthrene is treated with concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at a controlled temperature to prevent over-nitration. The mixture is stirred until a clear solution is obtained.

    Isolation of this compound: The reaction mixture is then filtered to remove any unreacted phenanthrene. The filtrate is treated with a mixture of concentrated hydrochloric acid and glacial acetic acid, resulting in the precipitation of this compound. The product is then washed with glacial acetic acid and water to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient isolation of the product .

Chemical Reactions Analysis

Types of Reactions: 9-Nitrophenanthrene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenanthrene ring can undergo oxidation to form quinones and other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Nitrophenanthrene is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the preparation of complex polycyclic aromatic hydrocarbons.

Biology and Medicine: Research has shown that nitroaromatic compounds, including this compound, exhibit mutagenic and carcinogenic properties. Studies are conducted to understand the toxicological effects and potential health risks associated with exposure to these compounds .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are employed in the manufacture of colorants for textiles, plastics, and other materials .

Comparison with Similar Compounds

  • 3-Nitrophenanthrene
  • 3-Nitrofluoranthene
  • 1-Nitropyrene
  • 2-Nitrofluorene
  • 7-Nitrobenz(a)anthracene

Comparison: 9-Nitrophenanthrene is unique due to its specific substitution pattern on the phenanthrene ring. Compared to other nitroaromatic compounds, it exhibits distinct reactivity and biological effects. For instance, 3-nitrophenanthrene and 1-nitropyrene have different positions of the nitro group, leading to variations in their chemical behavior and toxicological profiles .

Properties

IUPAC Name

9-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCNQHPKFAYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241823
Record name 9-Nitrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954-46-1
Record name 9-Nitrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Nitrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Nitrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Nitrophenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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